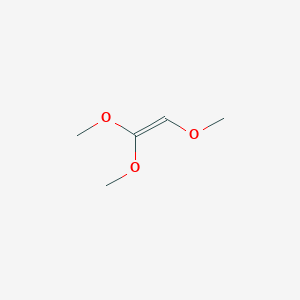![molecular formula C12H19Cl2NO2 B14453685 1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- CAS No. 78558-34-6](/img/structure/B14453685.png)
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- typically involves the reaction of 1-Oxa-4-azaspiro[4.5]decane with dichloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
化学反应分析
Types of Reactions
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学研究应用
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- involves its interaction with specific molecular targets and pathways. The dichloroacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including the inhibition of metabolic pathways and disruption of cellular processes .
相似化合物的比较
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with similar structural features but different functional groups.
1-Oxa-4-azaspiro[4.5]decane: The parent compound without the dichloroacetyl group.
Uniqueness
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
78558-34-6 |
|---|---|
分子式 |
C12H19Cl2NO2 |
分子量 |
280.19 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(3-ethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone |
InChI |
InChI=1S/C12H19Cl2NO2/c1-2-9-8-17-12(6-4-3-5-7-12)15(9)11(16)10(13)14/h9-10H,2-8H2,1H3 |
InChI 键 |
GTEZDOUWLRZBLY-UHFFFAOYSA-N |
规范 SMILES |
CCC1COC2(N1C(=O)C(Cl)Cl)CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)

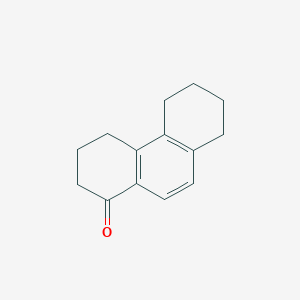
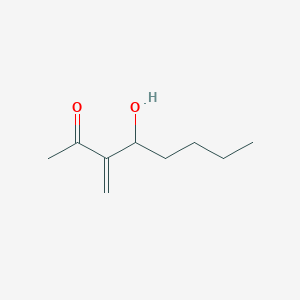
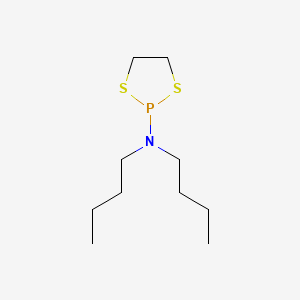

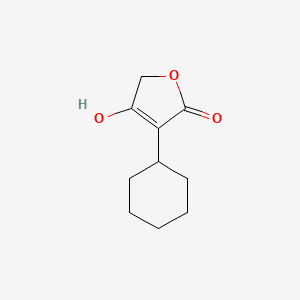
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
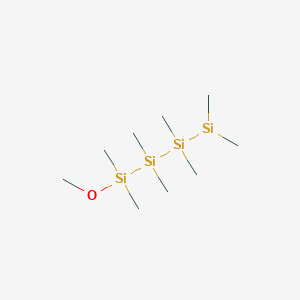
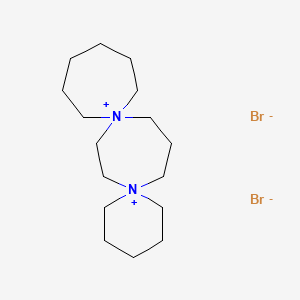
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)

![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
